Fmoc-4-[(methylsulfonyl)amino]-DL-phenylalanine
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Overview
Description
Fmoc-4-[(methylsulfonyl)amino]-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methylsulfonyl group attached to the phenylalanine backbone. This compound is widely used in peptide synthesis and various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The Fmoc group is introduced by reacting the amine group of phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Methylsulfonylation: The phenylalanine derivative is then treated with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine to introduce the methylsulfonyl group.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the following steps:
Fmoc Protection: Large-scale reaction of phenylalanine with Fmoc-Cl under controlled conditions.
Methylsulfonylation: Subsequent reaction with MsCl to introduce the methylsulfonyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The phenylalanine moiety can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group.
Reduction: Reduction reactions can be performed on the phenylalanine derivative to reduce the nitro group to an amine.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include tin (Sn) and iron (Fe) in acidic conditions.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Nitrophenylalanine derivatives.
Reduction: Amino derivatives of phenylalanine.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Scientific Research Applications
Fmoc-4-[(methylsulfonyl)amino]-DL-phenylalanine is extensively used in scientific research due to its versatility:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Chemical Biology: The compound is used in the study of enzyme mechanisms and inhibitor design.
Medicine: It is employed in the development of pharmaceuticals, particularly in the design of peptide-based drugs.
Industry: The compound is utilized in the production of bioactive peptides and in the development of diagnostic tools.
Mechanism of Action
The mechanism by which Fmoc-4-[(methylsulfonyl)amino]-DL-phenylalanine exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.
Pathways: It may influence signaling pathways related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Fmoc-4-[(methylsulfonyl)amino]-DL-phenylalanine is unique due to its specific structural features. Similar compounds include:
Fmoc-4-[(methylsulfonyl)amino]-L-phenylalanine: The L-enantiomer of the compound.
Fmoc-4-[(methylsulfonyl)amino]-D-phenylalanine: The D-enantiomer of the compound.
Fmoc-4-[(methylsulfonyl)amino]-phenylalanine: The compound without the DL designation, indicating a racemic mixture.
These compounds share the Fmoc and methylsulfonyl groups but differ in their stereochemistry, which can influence their biological activity and applications.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(methanesulfonamido)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6S/c1-34(31,32)27-17-12-10-16(11-13-17)14-23(24(28)29)26-25(30)33-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23,27H,14-15H2,1H3,(H,26,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHUSTBPCQQMFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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